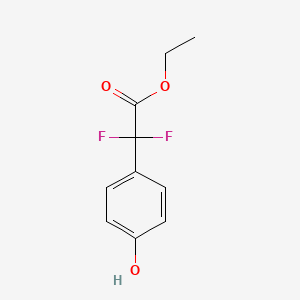![molecular formula C4H12S2Si B14127841 Dimethyl[bis(methylsulfanyl)]silane CAS No. 3860-91-1](/img/structure/B14127841.png)
Dimethyl[bis(methylsulfanyl)]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[bis(methylsulfanyl)]silane is a chemical compound with the molecular formula C4H12S2Si It is a silane derivative where the silicon atom is bonded to two methyl groups and two methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl[bis(methylsulfanyl)]silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with sodium methylthiolate. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(CH3)2SiCl2+2NaSCH3→(CH3)2Si(SCH3)2+2NaCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[bis(methylsulfanyl)]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and methylthiol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Nucleophiles: Thiols, amines, or alcohols can act as nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products
Oxidation: Methylsulfinyl and methylsulfonyl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and methylthiol.
Aplicaciones Científicas De Investigación
Dimethyl[bis(methylsulfanyl)]silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and as a coupling agent in materials science.
Mecanismo De Acción
The mechanism by which dimethyl[bis(methylsulfanyl)]silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile compound for chemical modifications. The methylsulfanyl groups can participate in redox reactions, further enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyldichlorosilane: Similar in structure but with chlorine atoms instead of methylsulfanyl groups.
Trimethylsilyl derivatives: Compounds with three methyl groups attached to silicon.
Methylsulfanyl derivatives: Compounds with methylsulfanyl groups attached to different central atoms.
Uniqueness
Dimethyl[bis(methylsulfanyl)]silane is unique due to the presence of both methyl and methylsulfanyl groups, which provide a combination of stability and reactivity. This makes it a valuable compound for various chemical transformations and applications.
Propiedades
Número CAS |
3860-91-1 |
|---|---|
Fórmula molecular |
C4H12S2Si |
Peso molecular |
152.4 g/mol |
Nombre IUPAC |
dimethyl-bis(methylsulfanyl)silane |
InChI |
InChI=1S/C4H12S2Si/c1-5-7(3,4)6-2/h1-4H3 |
Clave InChI |
FYWZMZSOODFYPG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


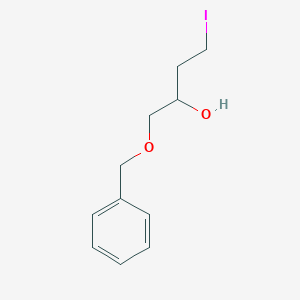
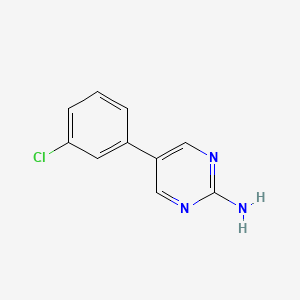

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)
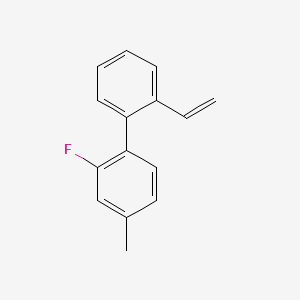

![1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127794.png)

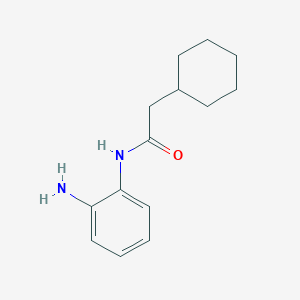
![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)
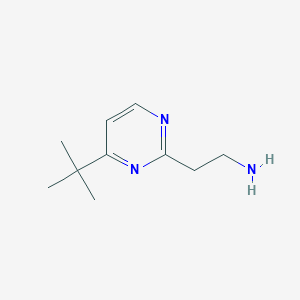
![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
